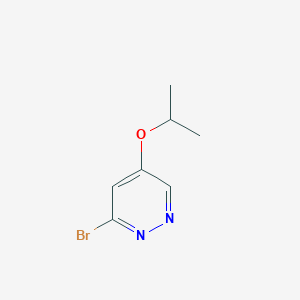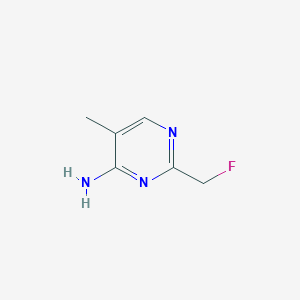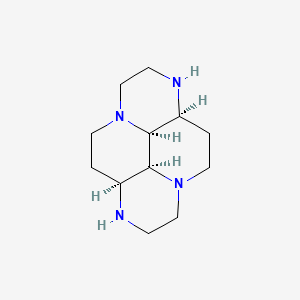![molecular formula C21H14N4 B13110401 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 61330-43-6](/img/structure/B13110401.png)
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal properties . The unique structure of this compound allows it to interact with various biomolecular targets, making it a valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-C]-quinazolines undergo Dimroth rearrangement to form 2-R-[1,2,4]triazolo[1,5-C]quinazolines . This rearrangement is catalyzed by water and involves the addition of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole, cycle closure, and elimination of water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or quinazoline rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazoloquinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinazoline rings.
科学的研究の応用
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, making it a valuable compound for studying biological processes and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various biomolecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with receptors such as adenosine and benzodiazepine receptors . These interactions can modulate various biological pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
2-Hetaryl-[1,2,4]triazolo[1,5-C]quinazolines: These compounds share a similar core structure but differ in the substituents on the triazole and quinazoline rings.
1,2,4-Triazole Derivatives: These compounds contain the triazole ring but lack the quinazoline moiety.
Quinazoline Derivatives: These compounds contain the quinazoline ring but lack the triazole moiety.
Uniqueness
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is unique due to the fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical properties. The presence of diphenyl groups further enhances its interaction with biomolecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
61330-43-6 |
|---|---|
分子式 |
C21H14N4 |
分子量 |
322.4 g/mol |
IUPAC名 |
2,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-23-21-17-13-7-8-14-18(17)22-20(25(21)24-19)16-11-5-2-6-12-16/h1-14H |
InChIキー |
BMFCZVCTHKBBLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)


![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-](/img/structure/B13110363.png)




![5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13110383.png)
![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)


![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)

